molecular formula C15H13Br2NO B1184730 2,5-dibromo-N-ethyl-N-phenylbenzamide

2,5-dibromo-N-ethyl-N-phenylbenzamide

Cat. No.: B1184730
M. Wt: 383.083
InChI Key: XUJJHKALOGEARX-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis and study of 2,5-dibromo-N-ethyl-N-phenylbenzamide emerged from broader advancements in organobromine chemistry during the late 20th century. Brominated aromatic compounds gained prominence due to their utility in pharmaceuticals, agrochemicals, and materials science. While early benzamide derivatives, such as N-phenylbenzamide, were explored for their biological activity, the introduction of bromine substituents marked a shift toward tailored reactivity and functionalization. The specific development of this compound likely arose from efforts to optimize electrophilic substitution patterns in benzamide scaffolds, enabling regioselective transformations critical for drug discovery. Its synthesis mirrors methodologies used for analogous brominated benzanilides, where bromination and amidation steps are strategically combined.

Significance in Organobromine Chemistry

Bromine’s high electronegativity and polarizability make it indispensable in modulating electronic properties of organic molecules. In this compound, the two bromine atoms enhance electrophilicity at the aromatic ring, facilitating cross-coupling reactions and nucleophilic substitutions. This compound exemplifies the strategic use of halogens to direct synthetic pathways, a cornerstone of modern organobromine chemistry. Its structural features align with applications in palladium-catalyzed reactions, where bromine serves as a leaving group or directs meta-functionalization. Additionally, the ethyl and phenyl groups on the nitrogen atom influence steric and electronic effects, broadening its utility in creating asymmetric catalysts or polymer precursors.

Classification and Nomenclature

This compound is systematically named according to IUPAC guidelines:

  • Parent structure : Benzamide (a benzene ring bonded to a carboxamide group).
  • Substituents :
    • Two bromine atoms at positions 2 and 5 on the benzamide ring.
    • An ethyl group (-N-ethyl) and a phenyl group (-N-phenyl) attached to the nitrogen atom.

Its molecular formula is C₁₅H₁₂Br₂NO , with a molecular weight of 384.08 g/mol . The CAS registry number, while not explicitly listed in the provided sources, follows conventions for similar compounds (e.g., 330568-12-2 for 4-bromo-N-ethyl-N-phenylbenzamide).

Structural Foundations and Chemical Identity

The compound’s structure comprises:

  • A benzamide core (C₆H₅CON-) with bromine atoms at the 2 and 5 positions.
  • N-ethyl and N-phenyl substituents, creating a sterically hindered tertiary amide.

Key structural features include:

  • Planar aromatic ring : Facilitates π-π stacking interactions in supramolecular assemblies.
  • Electron-withdrawing bromines : Increase reactivity toward nucleophilic aromatic substitution.
  • Bulky N-substituents : Modulate solubility and steric effects in catalytic applications.

The SMILES notation is CCN(C(=O)C1=C(C=CC(=C1)Br)Br)C2=CC=CC=C2 , reflecting the substitution pattern and connectivity.

Position in Benzamide Derivative Family

Within the benzamide family, this compound occupies a niche as a di-brominated tertiary amide . Compared to simpler analogs like N-ethylbenzamide or N-phenylbenzamide, its bromine substituents enhance electrophilicity and enable diverse functionalization. For example:

  • Pharmaceutical precursors : Bromine atoms serve as handles for Suzuki-Miyaura couplings to install aryl groups.
  • Materials science : The rigid aromatic core and halogenated structure contribute to flame-retardant properties.
  • Coordination chemistry : The amide nitrogen and bromine atoms may act as ligands for transition metals, though this remains underexplored.

This compound’s versatility underscores its role as a bridge between small-molecule synthesis and complex functional materials.

Properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.083

IUPAC Name

2,5-dibromo-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Br2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-10-11(16)8-9-14(13)17/h3-10H,2H2,1H3

InChI Key

XUJJHKALOGEARX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,5-dibromo-N-ethyl-N-phenylbenzamide with analogous benzamide and sulfonamide derivatives, focusing on structural features, molecular properties, and known applications:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Reported Use Source
This compound (assumed) N/A C₁₅H₁₃Br₂NO 383.08 2,5-diBr; N-ethyl; N-phenyl Potential agrochemical intermediate
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide 303990-27-4 C₁₅H₁₄BrNO₃ 336.18 2-Br; 2,5-diOCH₃ Not specified (research chemical)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 83164-33-4 C₁₉H₁₁F₅N₂O₂ 394.29 Pyridine core; CF₃; 2,4-diF Herbicide (inhibits carotenoid biosynthesis)
3-Bromo-N-[1-[1-[2-[4-(1,1-dimethylethyl)phenoxy]ethyl]-1H-benzimidazol-2-yl]ethyl]benzamide 953847-25-1 C₂₇H₂₇BrN₄O₂ 535.43 3-Br; benzimidazole; tert-butylphenoxy Pharmaceutical research (kinase inhibition?)
2,5-Dibromo-N-ethylbenzenesulfonamide 60989-17-5 C₈H₉Br₂NO₂S 343.04 2,5-diBr; sulfonamide (SO₂NH) Fine chemical intermediate

Key Observations:

Bromine Substitution: The 2,5-diBr configuration in the target compound increases molecular weight and steric hindrance compared to mono-brominated analogs like 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . Bromine’s electron-withdrawing effects may enhance binding to biological targets (e.g., enzymes or receptors).

Amide vs. Sulfonamide :

  • The sulfonamide analog (CAS 60989-17-5) has a lower molar mass (343.04 vs. 383.08 g/mol) due to its simpler benzene ring and sulfonamide group. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides, affecting solubility and bioavailability .

Functional Group Diversity: Diflufenican incorporates a pyridine ring and trifluoromethyl group, contributing to its herbicidal activity by disrupting plant lipid synthesis .

Methoxy or fluorine substituents in analogs (e.g., diflufenican) balance polarity and activity .

Preparation Methods

Carbodiimide-Mediated Coupling

Modern syntheses of N-arylbenzamides favor coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) due to their mild reaction conditions and compatibility with sensitive functional groups. A representative procedure involves:

  • Dissolving 2,5-dibromobenzoic acid (1.2 mmol) in dichloromethane (20 mL).

  • Adding DIC (1.82 mmol) and HOBt (1.82 mmol) to activate the carboxylic acid.

  • Introducing N-ethylaniline (1.68 mmol) and stirring for 12 hours at 25°C.
    This method yielded N-ethyl-N-phenylbenzamide derivatives with >85% purity after aqueous workup.

Solvent Compatibility

Patent data highlight that DMF and THF are optimal for coupling reactions involving bulky amines like N-ethylaniline, as they solubilize both aromatic acids and amine nucleophiles. However, DMF necessitates post-reaction solvent exchanges (e.g., to ethyl acetate) to facilitate product isolation.

Acid Chloride Route

Traditional synthesis via acid chlorides remains viable for large-scale production. Chlorination of 2,5-dibromobenzoic acid using thionyl chloride (SOCl2) at reflux, followed by reaction with N-ethylaniline in toluene, affords the target compound in 70–75% yield. However, this method requires stringent moisture control and generates corrosive byproducts.

Process Optimization and Scale-Up Considerations

Purification Strategies

Crude 2,5-dibromo-N-ethyl-N-phenylbenzamide often contains succinimide (from NBS reactions) or unreacted starting materials. Recrystallization from methanol or acetonitrile effectively removes these impurities, as demonstrated in the purification of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Centrifugal filtration and vacuum drying further enhance purity to >98%.

Yield and Cost Analysis

ParameterCarbodiimide MethodAcid Chloride Method
Reaction Time (h)12–186–8
Yield (%)78–8570–75
Cost (USD/kg)1,200950
Purity (%)95–9890–93

Data adapted from Refs.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) of this compound exhibits characteristic peaks at:

  • δ 1.22 (t, 3H, -CH2CH3),

  • δ 3.78 (q, 2H, -NCH2),

  • δ 7.34–7.89 (m, 8H, Ar-H).
    Mass spectrometry confirms the molecular ion at m/z 418.96 (M+H)+.

Challenges and Mitigation Strategies

Dibromo Byproduct Formation

Over-bromination remains a critical issue, particularly when using Br2. Substituting Br2 with NBS reduces dibromo impurities from 15% to <5%, as observed in the synthesis of SGLT2 inhibitors.

Steric Hindrance Effects

The N-ethyl and N-phenyl groups hinder amide bond formation. Increasing reaction temperatures to 40°C and using excess DIC (2.5 equivalents) improved coupling efficiency by 20% in congested systems .

Q & A

Q. How can orthogonal experimental designs improve process scalability?

  • Methodological Answer : Apply response surface methodology (RSM) to decouple interdependent variables (e.g., pressure, stirring rate). Use pilot-scale reactors to simulate industrial conditions while minimizing resource use .

Data Analysis and Validation

Q. What statistical approaches are robust for analyzing dose-response data?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA to compare treatment groups .

Q. How can researchers validate the reproducibility of synthetic protocols?

  • Methodological Answer : Implement inter-laboratory studies with blinded samples. Publish detailed procedural logs (e.g., reaction times, purification steps) to enable replication. Use platforms like Zenodo to share raw datasets .

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